Bis(3-methoxybutyl) peroxydicarbonate

Description

Overview of Free Radical Initiators

Free-radical polymerization is a cornerstone of the polymer industry, responsible for the production of a vast array of materials we use daily. fujifilm.com This process is initiated by compounds that can generate free radicals—atoms or molecules with an unpaired electron. britannica.com These radicals are highly reactive and readily attack the double bonds of monomer molecules, starting a chain reaction that leads to the formation of a polymer. fujifilm.comthousandscomposite.com

Common types of free radical initiators include azo compounds and organic peroxides. youtube.com The choice of initiator is critical as it can influence the rate of polymerization, the molecular weight of the resulting polymer, and even the polymer's final properties. youtube.com Factors such as the initiator's decomposition temperature and its solubility in the reaction medium are key considerations for any polymerization process. youtube.com

Significance of Organic Peroxides in Polymerization Processes

Organic peroxides are a diverse class of compounds characterized by the presence of a peroxide (-O-O-) functional group. global-talke.comwikipedia.org This bond is relatively weak and can be readily broken by heat to produce two free radicals. wikipedia.org This property makes them excellent thermal initiators for polymerization. sigmaaldrich.com

The significance of organic peroxides in polymerization lies in their tunable reactivity. global-talke.com By modifying the organic groups attached to the peroxide core, chemists can design initiators that decompose at specific temperatures, allowing for precise control over the initiation of polymerization. global-talke.com This control is crucial for producing polymers with desired characteristics and for ensuring the safety and efficiency of the manufacturing process. pergan.com Organic peroxides are used in the production of a wide range of polymers, including polyethylene (B3416737), polyvinyl chloride (PVC), and acrylic resins. pergan.comglobal-talke.com

Peroxydicarbonates are a specific class of organic peroxides that have found extensive use as initiators, particularly for vinyl chloride polymerization. arkema.com They are also employed in modifying the properties of existing polymers, such as introducing long-chain branching in polypropylene (B1209903) to enhance its melt strength. researchgate.net

Research Context and Scope for Bis(3-methoxybutyl) Peroxydicarbonate

Within the family of peroxydicarbonates, this compound has emerged as a compound of interest. This article will focus exclusively on the chemical properties, synthesis, and applications of this specific compound within the realm of polymer science. The subsequent sections will delve into the detailed characteristics and research findings related to this compound, providing a comprehensive overview of its role as a polymerization initiator.

Chemical Profile of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 52238-68-3 |

| Molecular Formula | C12H22O8 |

| Molecular Weight | 294.3 g/mol |

| Boiling Point | 328°C at 760 mmHg |

| Density | 1.132 g/cm³ |

| Flash Point | 139.1°C |

| Refractive Index | 1.437 |

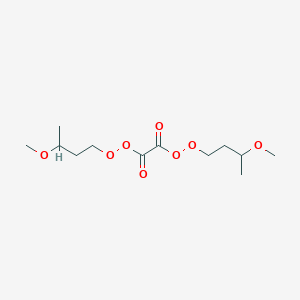

Structure

2D Structure

3D Structure

Properties

CAS No. |

52238-68-3 |

|---|---|

Molecular Formula |

C12H22O8 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

3-methoxybutoxycarbonyloxy 3-methoxybutyl carbonate |

InChI |

InChI=1S/C12H22O8/c1-9(15-3)5-7-17-11(13)19-20-12(14)18-8-6-10(2)16-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

RLRILSHEPYHXOG-UHFFFAOYSA-N |

SMILES |

CC(CCOOC(=O)C(=O)OOCCC(C)OC)OC |

Canonical SMILES |

CC(CCOC(=O)OOC(=O)OCCC(C)OC)OC |

Other CAS No. |

52238-68-3 |

Pictograms |

Flammable; Irritant; Health Hazard |

Origin of Product |

United States |

Synthesis and Reaction Engineering of Bis 3 Methoxybutyl Peroxydicarbonate

Synthetic Methodologies for Bis(3-methoxybutyl) Peroxydicarbonate

The creation of this compound is a multi-step process involving specific precursor molecules and carefully controlled reaction conditions to ensure product purity and stability.

The synthesis of this compound fundamentally begins with two key precursors: 3-methoxybutanol and phosgene (B1210022). These react to form an essential intermediate, 3-methoxybutyl chloroformate. This intermediate is then reacted with a peroxide source, typically an alkali metal peroxide like sodium peroxide, to yield the final product.

The initial step is the formation of the chloroformate ester from 3-methoxybutanol and phosgene. This reaction is typically performed in a solvent like toluene. orgsyn.org

Reaction 1: Chloroformate Synthesis

CH₃OCH₂CH₂CH(CH₃)OH + COCl₂ → CH₃OCH₂CH₂CH(CH₃)OCOCl + HCl

3-methoxybutanol + Phosgene → 3-methoxybutyl chloroformate + Hydrogen chloride

The subsequent and critical step involves the coupling of two molecules of the 3-methoxybutyl chloroformate with a peroxide source. Using sodium peroxide, the reaction proceeds as follows:

Reaction 2: Peroxydicarbonate Formation

2 CH₃OCH₂CH₂CH(CH₃)OCOCl + Na₂O₂ → [CH₃OCH₂CH₂CH(CH₃)OCOO]₂ + 2 NaCl

2 3-methoxybutyl chloroformate + Sodium peroxide → this compound + Sodium chloride

Stoichiometric control is paramount for maximizing the yield of the desired peroxydicarbonate. The molar ratio of the reactants dictates the efficiency of the conversion. A general principle for the synthesis of similar chloroformates, such as ethyl chloroformate, involves using a slight molar excess of phosgene to ensure complete conversion of the alcohol. prepchem.com For the subsequent peroxidation step, a molar ratio of approximately 2:1 of the chloroformate to the alkali metal peroxide is required to ensure the complete formation of the this compound.

On a laboratory scale, the synthesis of peroxydicarbonates demands stringent control over reaction conditions to manage the exothermic nature of the reaction and the thermal sensitivity of the peroxide product.

A common laboratory method for producing chloroformates involves reacting the corresponding alcohol with phosgene in a suitable solvent at low temperatures. orgsyn.orgprepchem.com For the synthesis of ethyl chloroformate, for instance, the temperature is maintained below 10°C to minimize the formation of byproducts like diethyl carbonate. prepchem.com A similar low-temperature approach is crucial for preparing 3-methoxybutyl chloroformate to ensure its stability and purity before the peroxidation step.

The peroxidation reaction is highly exothermic and requires careful temperature management. The process often involves a two-phase system where the chloroformate is dissolved in an organic solvent and the peroxide source is in an aqueous solution, which may also contain a dispersant. google.com Key parameters for optimization are detailed in the table below.

Table 1: Key Laboratory Synthesis Parameters for Peroxydicarbonate Production

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Temperature | -10°C to 10°C | To control the exothermic reaction and prevent thermal decomposition of the heat-sensitive peroxydicarbonate product. prepchem.comgoogle.com |

| pH | Alkaline (if using H₂O₂ + base) | To facilitate the deprotonation of hydrogen peroxide, enhancing its nucleophilicity for the reaction with the chloroformate. |

| Solvent System | Two-phase (Organic/Aqueous) | The organic phase (e.g., toluene) dissolves the chloroformate, while the aqueous phase contains the peroxide, allowing for controlled interfacial reaction. orgsyn.orggoogle.com |

| Agitation | Vigorous stirring/Homogenization | Essential for creating a fine dispersion of reactants, maximizing the interfacial area for reaction, and improving mass and heat transfer. google.com |

| Reagent Addition | Slow, controlled addition | The chloroformate is added gradually to the peroxide solution to manage the rate of heat generation and avoid localized high concentrations. |

Process optimization involves systematically adjusting these parameters to identify the conditions that result in the highest yield and purity of this compound while ensuring operational stability.

Industrial-Scale Production Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to heat management, process control, and efficiency. Advanced reactor technologies are employed to address these issues.

For the industrial production of peroxydicarbonates, emulsion-based synthesis offers a robust method for process control. google.com In this approach, the reaction mixture, comprising the organic phase (chloroformate) and the aqueous phase (peroxide), is homogenized to create a fine emulsion. google.com This technique generates peroxydicarbonate droplets with a diameter of typically 1 to 10 microns. google.com

The primary advantages of this method include:

Enhanced Heat Transfer: The vast surface area created in the emulsion facilitates more efficient removal of the heat generated during the exothermic reaction, which is critical for preventing thermal runaway.

Improved Mass Transfer: Homogenization overcomes mass transfer limitations between the two phases, leading to a more uniform reaction environment and potentially higher conversion rates and yields. google.com

Consistent Product Quality: The controlled droplet size contributes to producing polymers with low levels of gels when the peroxydicarbonate is used as an initiator. google.com

Specialized equipment, such as a homogenizer, is used to maintain the emulsion throughout the reaction, ensuring consistent process conditions. google.com

Continuous flow reactors, including microreactors and packed-bed reactors, represent a modern approach to producing thermally sensitive compounds like peroxydicarbonates. This technology offers inherent advantages for managing hazardous reactions. A process for the continuous production of methyl chloroformate, a related precursor, involves reacting gaseous phosgene and methanol (B129727) in a jet nozzle to create a homogeneous gas-liquid dispersion, which allows for better temperature control. google.com

Key benefits of continuous flow systems for peroxydicarbonate production include:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat exchange and rapid mixing, enabling precise temperature control and minimizing byproduct formation.

Enhanced Process Stability: The small internal volume of the reactor at any given moment significantly reduces the inventory of hazardous material, thus improving the process's intrinsic stability.

Scalability: Production capacity can be increased by operating the reactor for longer periods or by numbering up—adding more reactors in parallel—which is often simpler than scaling up traditional batch reactors.

In a typical setup, separate streams of the 3-methoxybutyl chloroformate solution and the aqueous peroxide solution would be precisely pumped, mixed at a T-junction or in a micromixer, and then passed through a temperature-controlled reactor coil where the reaction occurs within a well-defined residence time.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₂₂O₈ |

| 3-Methoxybutanol | C₅H₁₂O₂ |

| Phosgene | COCl₂ |

| 3-methoxybutyl chloroformate | C₆H₁₁ClO₃ |

| Sodium peroxide | Na₂O₂ |

| Hydrogen chloride | HCl |

| Sodium chloride | NaCl |

| Toluene | C₇H₈ |

| Ethyl chloroformate | C₃H₅ClO₂ |

| Diethyl carbonate | C₅H₁₀O₃ |

| Methyl chloroformate | C₂H₃ClO₂ |

Mechanistic Studies of Decomposition and Radical Initiation

Homolytic Cleavage of the Peroxydicarbonate Bond in Bis(3-methoxybutyl) Peroxydicarbonate

The initiation of polymerization by this compound begins with the homolytic cleavage of the weak oxygen-oxygen single bond in the peroxydicarbonate functional group. This bond scission is induced by thermal energy and results in the formation of two identical alkoxycarboxy radicals.

(CH₃OCH₂CH₂CH(CH₃)OC(O)O)₂ → 2 CH₃OCH₂CH₂CH(CH₃)OC(O)O•

Computational studies on analogous dialkyl peroxydicarbonates, such as diethyl peroxydicarbonate, suggest that the decomposition can proceed through two primary pathways acs.orgacs.org:

One-bond cleavage: This mechanism involves the initial homolytic scission of the O-O bond to produce a pair of carboxyl radicals.

Two-bond cleavage: This is a concerted mechanism where the O-O bond and one of the C-O bonds to the alkyl group break simultaneously.

For peroxydicarbonates with electron-donating alkyl groups, both pathways are considered favorable acs.orgacs.org.

Characterization of Primary Radical Species and Subsequent Pathways

The primary radical species formed from the homolytic cleavage of this compound is the 3-methoxybutoxycarbonyloxy radical (CH₃OCH₂CH₂CH(CH₃)OC(O)O•). This radical is relatively unstable and can undergo subsequent reactions, primarily β-scission, to release a molecule of carbon dioxide and form a more stable 3-methoxybutyl radical.

CH₃OCH₂CH₂CH(CH₃)OC(O)O• → CH₃OCH₂CH₂CH(CH₃)O• + CO₂

The resulting 3-methoxybutoxyl radical is the species that typically initiates the polymerization process by adding to a monomer unit. The identification and characterization of such transient radical species are often accomplished using techniques like electron paramagnetic resonance (EPR) spectroscopy with spin trapping agents nih.govrsc.org.

Kinetics of Thermal Decomposition of this compound

The rate of decomposition of this compound is highly dependent on temperature. The kinetics of this decomposition are crucial for determining its suitability as an initiator for specific polymerization processes.

The thermal stability of this compound has been characterized by its half-life at various temperatures in a chlorobenzene solution perodox.com. The half-life is the time required for half of the initial amount of the peroxide to decompose.

| Temperature (°C) | Half-life (hours) |

| 43 | 10 |

| 57 | 1 |

| 72 | 0.1 |

This table is interactive. You can sort and filter the data.

The solvent medium can significantly influence the rate of decomposition of organic peroxides. For dialkyl peroxides, the cohesive energy density of the solvent and its capacity for electrophilic solvation are determining factors that can accelerate the decomposition process pleiades.onlineresearchgate.net. In the case of peroxyformates, a related class of compounds, computational studies have shown a strong correlation between activation energies and the polarity of the solvent acs.orgnih.gov. Nonpolar solvents may favor transition states with smaller dipole moments, thereby influencing the decomposition pathway and rate acs.orgnih.gov. The specific effects of different solvents on the decomposition kinetics of this compound would require experimental investigation.

Computational Chemistry Approaches to Decomposition Pathways

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms and energetics of chemical reactions, including the decomposition of peroxides.

While specific DFT studies on this compound were not found in the reviewed literature, research on analogous compounds like diethyl peroxydicarbonate provides valuable insights acs.orgacs.org. DFT and Møller-Plesset perturbation theory calculations on diethyl peroxydicarbonate have been used to explore the potential energy surfaces of different decomposition pathways acs.orgacs.org.

These studies have shown that for peroxydicarbonates with electron-donating groups, both the one-bond and two-bond cleavage mechanisms are energetically favorable acs.orgacs.org. The calculated activation energies for these pathways help to predict the likelihood of each mechanism. For example, in the case of diethyl peroxydicarbonate, the activation free energies for the one-bond and two-bond cleavage mechanisms were found to be similar, suggesting that both pathways are competitive acs.org. Such computational approaches could be applied to this compound to determine its specific decomposition energetics and transition state geometries.

Quantitative Structure-Property Relationship (QSPR) Modeling for Decomposition Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology employed to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.gov For thermally sensitive compounds like organic peroxides, QSPR offers a valuable alternative to experimental methods for assessing thermal stability and decomposition hazards, which can be costly, time-consuming, and inherently risky to perform. nih.govresearchgate.net These predictive models are particularly crucial for screening new compounds and for fulfilling regulatory data requirements. nih.govresearchgate.net

The fundamental principle of QSPR is to establish a statistically significant mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. bohrium.com In the context of predicting the decomposition of this compound and related organic peroxides, the properties of interest typically include the self-accelerating decomposition temperature (SADT), the onset temperature of decomposition (To), and the heat of decomposition (ΔHd). researchgate.netresearchgate.netscispace.com

The development of a robust QSPR model involves several key steps:

Dataset Compilation: A diverse set of organic peroxides with reliable, experimentally measured decomposition data is assembled. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, or quantum-chemical. researchgate.netnih.govacs.org

Model Development and Variable Selection: Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical model is constructed that best correlates a subset of the most influential descriptors with the target property (e.g., SADT). researchgate.nethep.com.cn

Validation: The model's predictive power is rigorously assessed through internal and external validation procedures to ensure its robustness and reliability, in line with principles established by organizations like the Organisation for Economic Co-operation and Development (OECD). researchgate.netresearchgate.net

For organic peroxides, research has shown that descriptors related to the peroxide bond (O-O) are often critical in predicting thermal stability, as the breaking of this bond is the primary decomposition mechanism. nih.govresearchgate.net While a specific QSPR model for this compound is not detailed in the public literature, models for the broader class of peroxides utilize descriptors that characterize its unique structural features.

| Descriptor Category | Examples of Descriptors | Relevance to Decomposition Prediction |

|---|---|---|

| Constitutional | Molecular Weight, Number of Oxygen Atoms, Number of Rotatable Bonds | Relates basic molecular composition and flexibility to overall stability. |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Quantifies molecular branching and shape, which can influence intermolecular forces and steric hindrance around the peroxide bond. |

| Geometrical | Bond Lengths (e.g., O-O bond), Bond Angles, Dipole Moment | Directly characterizes the geometry of the molecule and the peroxide group, influencing bond strain and polarity. acs.org |

| Quantum-Chemical | HOMO/LUMO Energies, Bond Dissociation Energy (BDE) of the O-O bond, Mulliken Atomic Charges on Peroxide Oxygens | Provides insight into the electronic structure, reactivity, and the energy required to initiate homolytic cleavage of the peroxide bond. acs.org |

The application of such validated QSPR models allows for the reasonably accurate prediction of the thermal hazard parameters for new or untested peroxides like this compound, aiding in the establishment of safe handling, storage, and transportation protocols. bohrium.comresearchgate.net

Secondary Radical Reactions and Cage Effects in Solution

The thermal decomposition of this compound in a solution phase is a complex process governed not only by the primary homolysis of the peroxide bond but also by the behavior of the resulting radicals within the immediate vicinity of their formation. This behavior is dictated by the "cage effect," where the surrounding solvent molecules form a temporary cage around the newly formed radical pair. utexas.eduwikipedia.orgnih.gov

The initial decomposition step is the homolytic cleavage of the weak oxygen-oxygen single bond, which generates a primary geminate radical pair of two 3-methoxybutoxycarbonyloxyl radicals, confined within the solvent cage. wikipedia.orgresearchgate.net

RO(O)CO-OC(O)OR → [2 RO(O)CO•]cage (where R = 3-methoxybutyl)

Once formed, this caged radical pair faces two competing pathways:

Geminate Recombination: The radicals can collide and recombine within the solvent cage to reform the original peroxydicarbonate molecule. This process is non-productive for radical initiation. utexas.edu

Cage Escape (Diffusion): The radicals can diffuse out of the solvent cage into the bulk solution, where they can initiate polymerization or other chemical reactions. mdpi.com

The efficiency of cage escape is influenced by factors such as the viscosity of the solvent; higher viscosity hinders diffusion and favors in-cage recombination. nih.gov

A significant secondary reaction for the 3-methoxybutoxycarbonyloxyl radical is decarboxylation (the loss of a carbon dioxide molecule). nih.govacs.orgresearchgate.net This is a rapid process that produces a new, more stable 3-methoxybutyl alkyl radical.

RO(O)CO• → R• + CO2

This decarboxylation can occur either within the original solvent cage or after the primary radical has escaped. mdpi.com When it happens within the cage, it leads to the formation of secondary geminate radical pairs. The composition of these pairs depends on whether one or both of the primary radicals have undergone decarboxylation.

| Reaction Stage | Description | Potential Products |

|---|---|---|

| Primary Homolysis | Symmetrical cleavage of the O-O bond. | [2 RO(O)CO•]cage (Primary Geminate Pair) |

| Primary Cage Reactions | Reactions of the initial 3-methoxybutoxycarbonyloxyl radicals. | This compound (from recombination) or escaped RO(O)CO• radicals. |

| Secondary Radical Formation | Decarboxylation of one or both primary radicals within the cage. | [RO(O)CO• + R• + CO2]cage or [2 R• + 2 CO2]cage (Secondary Geminate Pairs) |

| Secondary Cage Reactions | Recombination of primary and/or secondary radicals. | 3-Methoxybutyl (3-methoxybutoxy)formate (R-O-C(O)OR, from cross-recombination) or 2,7-dimethoxyoctane (R-R, from R• coupling). |

| Cage Escape | Diffusion of radicals into the bulk solution. | Free RO(O)CO• and R• radicals available to initiate polymerization. |

The study of these secondary reactions and cage effects is crucial for understanding the initiator efficiency, which is the fraction of radicals that escape the cage and successfully initiate polymerization chains. nih.gov

Applications in Polymerization Chemistry

Bis(3-methoxybutyl) peroxydicarbonate is a versatile initiator employed in the polymerization of a range of vinyl monomers. Its efficacy stems from its ability to thermally decompose and generate free radicals, which subsequently initiate the polymer chain growth.

Poly(vinyl chloride) (PVC) Suspension Polymerization

In the realm of poly(vinyl chloride) (PVC) production, particularly through suspension and mass polymerization techniques, this compound, commercially known as Trigonox 181, is utilized as an effective initiator. nouryon.com The polymerization of vinyl chloride is typically conducted at temperatures ranging from 40°C to 65°C, a window where this initiator demonstrates suitable decomposition rates. nouryon.com To enhance reactor efficiency and achieve desired polymer characteristics, it is often used in combination with other organic peroxides. nouryon.comarkema.com The choice of initiator system in PVC polymerization is crucial as it directly impacts the polymer's K-value, which is a measure of its molecular weight and is linked to the polymerization temperature. arkema.com Peroxydicarbonates are one of the three main classes of organic peroxides, alongside diacyl peroxides and peroxyesters, used in vinyl chloride monomer (VCM) polymerization. arkema.com

Ethylene (B1197577) (Co)polymerization for Low-Density Polyethylene (B3416737) (LDPE) Synthesis

The application of peroxydicarbonates extends to the production of low-density polyethylene (LDPE). Organic peroxides are the primary initiators for the radical polymerization of ethylene to form LDPE. pergan.com While specific data for this compound is not extensively detailed in publicly available literature, its class of compounds, peroxydicarbonates, are known to be used in these high-pressure polymerization processes. pergan.com For instance, Di-sec-butyl peroxydicarbonate (Trigonox SBP) is an efficient initiator for LDPE production in both tubular and autoclave processes, often in combination with other peroxides to achieve a broad reactivity range. nouryon.com This suggests a potential application space for this compound in LDPE synthesis, likely as part of a multi-initiator system to control the reaction and the final polymer properties.

Vinylidene Chloride Copolymerization

This compound is also an established initiator for the copolymerization of vinylidene chloride. nouryon.com The resulting copolymers are used in a variety of applications, including the formation of protective films on different substrates. The selection of the initiator is critical in controlling the polymerization of vinylidene chloride with other monomers, such as vinyl chloride, alkyl acrylates, and unsaturated carboxylic acids, to produce stable aqueous latexes.

Control of Polymerization Rate and Molecular Weight Characteristics

The rate of polymerization and the molecular weight of the resulting polymer are critical parameters that can be controlled by the choice and concentration of the initiator. The decomposition rate of an organic peroxide, often characterized by its half-life at a specific temperature, is a key factor. researchgate.net

The half-life of this compound is a critical parameter for its application. The temperature at which its half-life is one hour is a key indicator of its activity. This thermal sensitivity allows for the control of the initiation rate by adjusting the polymerization temperature. In processes like PVC suspension polymerization, the initiator concentration, along with temperature, dictates the conversion rate and can influence the molecular weight distribution of the final resin. conicet.gov.ar Generally, for peroxydicarbonate-initiated polymerizations, the molecular weight of the polymer can be influenced by the initial concentration of the initiator.

Table 1: Half-life Data for this compound (as Trigonox 181)

| Half-life (t½) | Temperature (°C) |

| 0.1 hr | 72 |

| 1 hr | 57 |

| 10 hr | 43 |

Source: AkzoNobel Polymer Chemistry researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

Impact on Polymer Microstructure and End-Group Functionality

The nature of the initiator can have a profound effect on the microstructure and the end-groups of the polymer chains. The fragments generated from the decomposition of the initiator become incorporated as the end-groups of the polymer chains. mtoz-biolabs.comfsu.edu

For peroxydicarbonates, the decomposition yields alkoxycarbonyloxy radicals, which can then initiate polymerization or undergo further decomposition. An electrospray ionization mass spectrometric study of peroxydicarbonate-initiated radical polymerization has been conducted to analyze the resulting end-groups. dntb.gov.ua The specific end-groups derived from this compound would be 3-methoxybutoxycarbonyloxy groups. The presence and nature of these end-groups can influence the polymer's thermal stability and its potential for further chemical modification. mtoz-biolabs.com The analysis of these end-groups provides valuable insights into the polymerization mechanism. mtoz-biolabs.comwikipedia.org

Comparative Analysis with Alternative Organic Peroxide Initiators

This compound is one of many organic peroxides used in the polymer industry. Its performance is often compared with other initiators like diacyl peroxides (e.g., benzoyl peroxide - BPO) and other peroxydicarbonates. The choice of initiator depends on the specific polymerization conditions and desired polymer properties. researchgate.netillinois.edu

In PVC polymerization, for instance, peroxyesters are noted to yield better color in the final resin compared to peroxydicarbonates. arkema.com However, peroxydicarbonates are highly effective in terms of initiation efficiency within their specific activation temperature range. When compared to other peroxydicarbonates, the choice often comes down to factors like half-life at a given temperature, solubility in the polymerization medium, and the nature of the resulting end-groups.

Table 2: Comparison of Common Organic Peroxide Initiators

| Initiator Type | Example | Typical Application Temperature Range (°C) | Key Characteristics |

| Peroxydicarbonate | This compound | 40 - 65 | High reactivity, suitable for low-temperature polymerization. |

| Diacyl Peroxide | Benzoyl Peroxide (BPO) | 60 - 90 | Good for a wide range of monomers, often used in bulk and suspension polymerization. |

| Peroxyester | tert-Butyl peroxybenzoate | 100 - 140 | Higher temperature initiator, often results in polymers with good color stability. |

| Dialkyl Peroxide | Dicumyl Peroxide | 110 - 160 | Used for high-temperature applications and crosslinking. |

This table is interactive. You can sort the columns by clicking on the headers.

Structure-Reactivity Relationships within the Peroxydicarbonate Class

The reactivity of peroxydicarbonates, including this compound, is intrinsically linked to their molecular structure. The rate at which these initiators decompose to form radicals is a critical factor in their selection for a specific polymerization process. This decomposition rate is often quantified by the initiator's half-life (t½), which is the time required for 50% of the initiator to decompose at a given temperature.

The structure of the alkyl or aryl groups attached to the peroxydicarbonate core significantly influences the stability of the peroxide bond and, consequently, the half-life. Research has shown that the nature of these substituent groups can affect the decomposition mechanism. For peroxydicarbonates with the general structure [RC(O)O-O(O)C-R], the decomposition can proceed through different pathways depending on the electronic properties of the R group. For instance, electron-donating R groups can favor different cleavage mechanisms compared to electron-withdrawing groups, leading to variations in decomposition energy barriers.

The thermal activity of various peroxydicarbonates is often compared based on their 1-hour and 10-hour half-life temperatures. For this compound, the temperature required to achieve a 1-hour half-life is 57°C, while the 10-hour half-life temperature is 43°C. This positions it as a moderately reactive initiator within the peroxydicarbonate family.

To illustrate the structure-reactivity relationship, the following table presents a comparison of the half-life temperatures for various peroxydicarbonate initiators with different alkyl substituents.

| Initiator Name | Chemical Structure | 10-Hour Half-Life Temperature (°C) | 1-Hour Half-Life Temperature (°C) |

| Di(n-propyl) peroxydicarbonate | CH₃(CH₂)₂OC(O)OOC(O)O(CH₂)₂CH₃ | 49 | 69 |

| Diisopropyl peroxydicarbonate | (CH₃)₂CHOC(O)OOC(O)OCH(CH₃)₂ | 47 | 64 |

| Di(sec-butyl) peroxydicarbonate | CH₃CH₂CH(CH₃)OC(O)OOC(O)OCH(CH₃)CH₂CH₃ | 47 | 63 |

| This compound | CH₃OCH(CH₃)CH₂CH₂OC(O)OOC(O)OCH₂CH₂CH(CH₃)OCH₃ | 43 | 57 |

| Di(2-ethylhexyl) peroxydicarbonate | CH₃(CH₂)₃CH(C₂H₅)CH₂OC(O)OOC(O)OCH₂CH(C₂H₅)(CH₂)₃CH₃ | 44 | 62 |

| Di(4-tert-butylcyclohexyl) peroxydicarbonate | (CH₃)₃C-C₆H₁₀-OC(O)OOC(O)O-C₆H₁₀-C(CH₃)₃ | 48 | 64 |

This table is generated based on generally available data for illustrative comparison and the exact values may vary depending on the specific experimental conditions.

The data indicates that the presence of the methoxy (B1213986) group in the 3-position of the butyl chain in this compound results in a lower half-life temperature compared to several other common peroxydicarbonates, suggesting a higher reactivity at a given temperature. This can be attributed to the electronic and steric effects of the substituent groups on the stability of the peroxide bond.

Synergistic Effects in Multi-initiator Systems

In industrial polymerization processes, particularly for PVC, it is common practice to use a combination of initiators with different decomposition rates. This approach, known as a multi-initiator or "cocktail" system, allows for better control over the polymerization rate throughout the entire course of the reaction, which can be crucial for managing the exothermic nature of the process and for achieving desired polymer properties.

A typical multi-initiator system might include a "fast" initiator with a low half-life temperature, a "mild" initiator, and a "slow" initiator with a higher half-life temperature. The fast initiator provides a high initial rate of polymerization, while the mild and slow initiators sustain the reaction as the temperature increases or as the initial, more reactive initiators are consumed.

This compound, with its moderate reactivity, can be a valuable component in such systems. It can be paired with a faster initiator, such as a peroxyester like tert-butyl peroxyneodecanoate, and a slower initiator to optimize the polymerization profile. The selection of initiators and their relative concentrations is a strategic decision to maintain a high, yet manageable, polymerization rate, thereby increasing reactor output without compromising safety or product quality. nouryon.com

While the general principles of using initiator mixtures are well-established, the specific synergistic effects of a system containing this compound would depend on the other initiators in the mixture and the specific polymerization conditions. Research in this area focuses on developing kinetic models to predict the behavior of these complex systems and to design optimal initiator recipes for different grades of polymers. nouryon.com The goal is to achieve a uniform reaction rate at various temperatures, leading to consistent product quality.

The table below outlines a conceptual multi-initiator system for vinyl chloride polymerization, illustrating how initiators with different reactivities might be combined.

| Initiator Role | Example Initiator | Typical 1-Hour Half-Life Temperature Range (°C) | Contribution to Polymerization |

| Fast Initiator | tert-Butyl peroxyneodecanoate | 45 - 55 | High initial polymerization rate |

| Mild Initiator | This compound | 55 - 65 | Sustains polymerization rate at intermediate stages |

| Slow Initiator | Di(2-ethylhexyl) peroxydicarbonate | 60 - 70 | Maintains polymerization rate at later stages and higher conversions |

This table represents a conceptual framework. The actual choice and concentration of initiators can vary significantly based on the specific process and desired product characteristics.

The use of such well-designed initiator packages allows for enhanced productivity and can lead to improvements in the final polymer's properties, such as a more regular particle shape and smoother surface, when compared to using a single initiator. researchgate.netresearchgate.netresearchgate.netnih.gov

Analytical Methodologies for Characterization and Monitoring

Spectroscopic Techniques for In-Situ Reaction Monitoring of Bis(3-methoxybutyl) Peroxydicarbonate Transformations

In-situ monitoring of chemical reactions provides real-time data on the consumption of reactants and the formation of products, which is invaluable for understanding reaction kinetics and mechanisms. Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for this purpose in polymerization reactions initiated by organic peroxides. guidechem.comresearchgate.net

The transformation of this compound can be monitored by observing changes in its characteristic infrared absorption bands. Organic peroxydicarbonates exhibit strong carbonyl (C=O) stretching vibrations. For analogous compounds like di-sec-butyl peroxydicarbonate, these peaks are typically observed in the region of 1790–1815 cm⁻¹. The peroxide linkage (O-O) itself gives rise to a weaker absorption band. acs.org During polymerization, the intensity of the characteristic peaks of the peroxydicarbonate will decrease as it is consumed. Concurrently, new peaks corresponding to the forming polymer will appear and grow in intensity. For instance, in the polymerization of vinyl monomers, the disappearance of the monomer's C=C bond vibration can be tracked alongside the peroxide's decomposition.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for in-situ monitoring of polymerization reactions. researchgate.net The ATR probe can be directly immersed in the reaction mixture, allowing for continuous data acquisition without the need for sampling. By coupling FTIR data with multivariate analysis techniques like Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR), it is possible to deconvolve the complex spectra and obtain concentration profiles of the initiator, monomer, and polymer over time. pageplace.de This approach provides detailed kinetic information about the polymerization process.

Table 1: Characteristic FTIR Absorption Regions for Monitoring Peroxydicarbonate Transformations

| Functional Group | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Peroxydicarbonate C=O | 1790–1815 | Disappears as the initiator is consumed. |

| Peroxide O-O | ~800-900 | Weak band, its disappearance indicates peroxide decomposition. |

| Monomer C=C | ~1600-1680 | Disappears as the monomer is converted to polymer. |

| Polymer C-H, C-C | Varies with polymer | Appears and increases in intensity as the polymer forms. |

Note: Specific wavenumbers can vary depending on the molecular environment and solvent.

Chromatographic Separation and Analysis of Initiator and its By-products in Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic peroxides and their decomposition products in reaction mixtures. google.comresearchgate.net Its high resolution and sensitivity make it ideal for analyzing complex samples containing the parent initiator, unreacted monomers, and various by-products.

A common approach for the analysis of this compound involves reversed-phase HPLC (RP-HPLC). google.com In this method, a nonpolar stationary phase, such as a C18 column, is used with a more polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, will be retained on the column longer than more polar by-products such as 3-methoxybutanol.

The detection of peroxydicarbonates can be achieved using a UV detector, as the carbonyl groups provide sufficient chromophores. researchgate.net For more sensitive and selective detection, post-column derivatization methods can be employed. researchgate.net For instance, the eluent from the HPLC column can be mixed with a reagent that reacts with the peroxide to produce a fluorescent or colored compound, which is then detected.

The primary by-products from the thermal decomposition of this compound are expected to be 3-methoxybutanol and carbon dioxide. The quantification of the remaining initiator and the formation of 3-methoxybutanol can provide a clear picture of the reaction progress and initiator efficiency.

Table 2: Illustrative HPLC Method Parameters for Peroxydicarbonate Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | Separation of compounds based on polarity. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Elution of compounds from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV at 210 nm or Refractive Index (RI) | Detection and quantification of the analytes. |

| Injection Volume | 10-20 µL | Introduction of the sample into the HPLC system. |

Note: These are general parameters and would require optimization for the specific analysis of this compound and its by-products.

Thermal Analysis Techniques for Mechanistic and Kinetic Investigations of Peroxide Decomposition

Thermal analysis techniques are crucial for investigating the decomposition mechanism and kinetics of organic peroxides. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used for this purpose. acs.org

DSC measures the heat flow into or out of a sample as a function of temperature or time. This allows for the determination of the enthalpy of decomposition (ΔH_d) and the onset temperature of decomposition. For this compound, DSC can be used to determine its Self-Accelerating Decomposition Temperature (SADT), which is a critical parameter for its safe storage and handling. The SADT for this compound has been reported to be 15.0 °C. nih.govacs.org By conducting DSC experiments at different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

TGA measures the change in mass of a sample as a function of temperature. acs.org This technique is useful for identifying volatile decomposition products and determining the temperature ranges over which they are released. When coupled with a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR), the evolved gases can be identified, providing direct insight into the decomposition pathway. For this compound, TGA would show a mass loss corresponding to the release of carbon dioxide and the evaporation of 3-methoxybutanol.

Table 3: Key Thermal Decomposition Data for this compound

| Parameter | Value | Analytical Technique | Significance |

| Self-Accelerating Decomposition Temperature (SADT) | 15.0 °C | DSC | Indicates the lowest temperature at which the peroxide will undergo self-accelerating decomposition in its transport packaging. nih.govacs.org |

| Onset Decomposition Temperature | Varies with heating rate | DSC | The temperature at which the decomposition begins to be significant. |

| Enthalpy of Decomposition (ΔH_d) | Compound-specific | DSC | The amount of heat released during decomposition. |

| Activation Energy (Ea) | Compound-specific | DSC (multiple heating rates) | The minimum energy required to initiate the decomposition reaction. |

The combination of these analytical techniques provides a comprehensive understanding of the chemical behavior of this compound, from its role in initiating polymerization to its thermal stability and decomposition characteristics.

Environmental Aspects and Sustainable Chemistry of Bis 3 Methoxybutyl Peroxydicarbonate

Abiotic Degradation Pathways of Bis(3-methoxybutyl) Peroxydicarbonate in Environmental Matrices

Detailed environmental fate and abiotic degradation studies specifically for this compound are not extensively available in publicly accessible literature. However, based on the general behavior of dialkyl peroxydicarbonates and other organic peroxides, several degradation pathways can be inferred.

Organic peroxides are characterized by their inherent thermal instability. The primary driver of their degradation is the cleavage of the weak oxygen-oxygen bond, which can be initiated by heat, light (photolysis), or chemical contaminants. The decomposition of dialkyl peroxydicarbonates is a self-accelerating exothermic reaction.

In environmental matrices such as soil and water, the degradation of this compound would likely be influenced by factors like temperature, pH, and the presence of transition metals, which can catalyze decomposition. While some organic peroxides show no rapid reaction with air or water, their decomposition can lead to the formation of various byproducts. For instance, the dilution of certain peroxydicarbonates has been observed to generate carbon dioxide.

The principal abiotic degradation pathways for organic peroxides in the environment include:

Thermal Decomposition: As temperatures rise, the rate of peroxide decomposition increases, leading to the formation of free radicals. These radicals can then react with other substances in the environment or further decompose.

Photolysis: Sunlight, particularly UV radiation, can provide the energy needed to break the O-O bond, initiating degradation. The extent of photolysis would depend on the light absorption properties of the molecule and the intensity of solar radiation in a particular environment.

Hydrolysis: While direct rapid reaction with water may not occur, hydrolysis of the ester groups in this compound could potentially occur over time, especially under acidic or basic conditions, leading to the formation of 3-methoxybutanol, carbon dioxide, and hydrogen peroxide.

The ultimate decomposition products of many organic peroxides are generally considered to be less harmful substances such as water and carbon dioxide.

Table 1: Inferred Abiotic Degradation Pathways for this compound

| Degradation Pathway | Triggering Factor(s) | Potential Intermediate Products | Final Decomposition Products (Inferred) |

| Thermal Decomposition | Heat | 3-methoxybutoxycarbonyloxy radicals, 3-methoxybutyl radicals, Carbon dioxide | 3-methoxybutanol, Carbon dioxide, Water |

| Photolysis | UV Radiation (Sunlight) | 3-methoxybutoxycarbonyloxy radicals, 3-methoxybutyl radicals, Carbon dioxide | 3-methoxybutanol, Carbon dioxide, Water |

| Hydrolysis | Water (potentially catalyzed by acid or base) | 3-methoxybutanol, Peroxycarbonic acid | 3-methoxybutanol, Carbon dioxide, Hydrogen peroxide |

Application of Green Chemistry Principles in Peroxydicarbonate Synthesis

The chemical industry, including the organic peroxide sector, is increasingly adopting green chemistry principles to enhance sustainability. This involves developing more environmentally friendly and safer manufacturing processes. For the synthesis of peroxydicarbonates, several green chemistry strategies are being explored and implemented.

One key area of focus is the use of novel reactor technologies. Microreactors, for example, offer significant advantages for hazardous reactions like peroxide synthesis. Their high surface-area-to-volume ratio allows for better temperature control, reducing the risk of runaway reactions. This enhanced safety profile is a core principle of green chemistry.

Another approach involves the use of heterogeneous catalysts. These catalysts can be more easily separated from the reaction mixture than homogeneous catalysts, simplifying purification processes and reducing waste. Research is ongoing to develop more efficient and selective heterogeneous catalysts for organic peroxide synthesis.

The use of safer solvents and reaction media is also a critical aspect of greening the synthesis of peroxydicarbonates. Efforts are being made to replace hazardous solvents with more benign alternatives.

The overarching goals of applying green chemistry to peroxydicarbonate synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of by-products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Safer Chemicals: Designing chemical products to be effective yet have little or no toxicity.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Major chemical companies are investing in research and development to create more sustainable production methods for organic peroxides, driven by both regulatory pressures and a commitment to corporate social responsibility.

Strategies for Chemical By-product and Effluent Management

The manufacturing of organic peroxides generates various by-products and effluent streams that require careful management to minimize environmental impact. The industry employs a range of strategies to treat and, where possible, recycle these waste streams.

Wastewater from organic peroxide production can have a high chemical oxygen demand (COD) and may contain residual organic materials. Advanced oxidation processes (AOPs) are effective for treating such wastewater. These methods include:

Fenton and Photo-Fenton Oxidation: These processes use iron salts and hydrogen peroxide (in the case of Fenton) or UV light and hydrogen peroxide (in photo-Fenton) to generate highly reactive hydroxyl radicals that break down organic pollutants. Studies have shown significant COD and total organic carbon (TOC) removal rates using these methods for organic peroxide wastewater.

Nanofiltration and Adsorption: Following initial treatment, techniques like nanofiltration and adsorption can be used to further purify the water, allowing for its recovery and reuse within the plant.

In addition to wastewater treatment, comprehensive waste management systems are in place at modern organic peroxide production facilities. These systems often include:

Source Reduction and Segregation: Minimizing waste generation at the source and separating different types of waste for appropriate treatment.

By-product Recovery: Acids used in the production process can be treated and reused. Other organic materials and inorganic salts like sodium chloride and sodium sulfate (B86663) can also be recovered from wastewater and repurposed.

Waste Gas Treatment: Emissions from production, storage, and wastewater treatment are collected and treated, often through multi-stage purification systems, before being released. Real-time monitoring ensures compliance with environmental regulations.

Solid Waste Management: Solid wastes are sorted and managed according to their characteristics, with a focus on recycling and responsible disposal.

Incineration: For concentrated organic peroxide waste that cannot be reclaimed, controlled incineration in authorized facilities is a common disposal method. The material is often diluted with a suitable solvent to ensure safe and complete combustion.

The integration of these strategies contributes to a more circular economy within the chemical industry, where waste is minimized, and resources are used more efficiently.

Future Research Directions and Innovations

Design and Synthesis of Novel Bis(3-methoxybutyl) Peroxydicarbonate Analogues with Tunable Reactivity

The performance of a peroxydicarbonate initiator is intrinsically linked to its molecular structure, particularly the nature of the alkyl or aryl groups attached to the peroxycarbonate core. The decomposition kinetics, which dictate the initiation rate in a polymerization reaction, can be precisely controlled by modifying these substituents. Research in this area focuses on establishing clear structure-reactivity relationships to synthesize novel analogues of this compound with tailored decomposition profiles for specific applications.

Computational studies, such as those employing Møller–Plesset perturbation theory and density functional theory (DFT), have elucidated the decomposition mechanisms of peroxydicarbonates. It has been found that the electronic nature of the substituent groups (R groups) significantly influences the decomposition pathway. For instance, initiators with electron-donating R groups tend to decompose via two competitive stepwise pathways: a one-bond cleavage of the O-O bond or a two-bond cleavage involving the O-O and one of the R-C bonds. In contrast, peroxydicarbonates bearing electron-withdrawing R groups predominantly follow the two-bond cleavage mechanism. acs.org These differing mechanisms result in different activation energies and, consequently, different decomposition rates.

This fundamental understanding allows for the rational design of new analogues. By systematically varying the structure of the 3-methoxybutyl group—for example, by introducing electron-withdrawing or electron-donating moieties, altering the steric hindrance, or replacing it with other functional groups—new peroxydicarbonate initiators with a wide spectrum of reactivities can be synthesized. This approach enables the development of initiators that are optimized for specific polymerization temperatures and monomer systems, leading to better control over polymer properties and reaction conditions.

Future synthetic efforts will likely focus on creating a library of this compound analogues and characterizing their decomposition kinetics experimentally. This data, in conjunction with computational predictions, will provide a comprehensive understanding of the structure-reactivity relationships governing this class of initiators.

Table 1: Influence of Substituent R-Group on the Decomposition Pathway of Peroxydicarbonates

| R-Group Characteristic | Predominant Decomposition Pathway | Implication for Reactivity |

|---|---|---|

| Electron-Donating | Stepwise (one- or two-bond cleavage) | Can offer more complex decomposition kinetics |

Integration of Peroxydicarbonates into Advanced Polymerization Strategies

The utility of this compound and its analogues extends beyond conventional free-radical polymerization. A significant area of future research is their integration into advanced, controlled radical polymerization (CRP) techniques. These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.

Peroxydicarbonates have already shown promise in certain CRP methods. For example, bis(4-tert-butylcyclohexyl) peroxydicarbonate has been successfully used as an initiator in the Reverse Iodine Transfer Polymerization (RITP) of styrene in a miniemulsion system. acs.orgacs.org This demonstrates the compatibility of the peroxydicarbonate class of initiators with controlled polymerization mechanisms. Future work will involve exploring the use of this compound in these and other CRP techniques.

The key to successfully integrating peroxydicarbonates into CRP lies in understanding the interplay between the initiator-derived radicals and the controlling agents (e.g., RAFT agents or ATRP catalysts). The rate of radical generation from the peroxydicarbonate must be compatible with the kinetics of the reversible activation-deactivation process that is central to CRP. By tuning the reactivity of the peroxydicarbonate through the synthetic strategies outlined in the previous section, it should be possible to design initiators that are ideally suited for various CRP systems.

Furthermore, the development of hybrid initiator systems, where a peroxydicarbonate is used in conjunction with other initiating species, could provide even greater control over the polymerization process. This could enable the synthesis of complex polymer architectures, such as block copolymers, with high precision. The versatility of peroxydicarbonates makes them attractive candidates for such advanced applications.

Advanced Computational Studies for Rational Design and Performance Prediction in Polymer Science

Advanced computational chemistry is poised to play a pivotal role in the future development of peroxydicarbonate initiators. Techniques like Density Functional Theory (DFT) are powerful tools for investigating the fundamental chemical processes that govern initiator performance. acs.orgnih.govacs.org These methods can be used to calculate key parameters such as bond dissociation energies, transition state geometries, and activation energies for the decomposition of peroxydicarbonates. acs.org

By building accurate computational models, researchers can screen potential new analogues of this compound in silico before undertaking laborious and time-consuming synthetic work. This rational design approach can significantly accelerate the discovery of new initiators with desired properties. For example, computational models can predict how specific structural modifications to the 3-methoxybutyl group will affect the initiator's half-life at a given temperature.

Moreover, computational studies can provide insights into the interactions between the initiator, monomers, and solvents at the molecular level. This can help in understanding and predicting the efficiency of initiation and the potential for side reactions. For instance, DFT calculations have been used to study the interaction between a cyclic peroxide initiator and different vinyl monomers, explaining differences in decomposition rates.

Another important application of computational modeling is the prediction of safety-related properties. The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter for the safe handling and storage of organic peroxides. acs.org Quantitative Structure-Property Relationship (QSPR) models, built using descriptors derived from computational chemistry, have been developed to predict the SADT of organic peroxides with high accuracy. acs.org Applying these models to new this compound analogues will be crucial for their safe development and commercialization.

Table 2: Application of Computational Methods in Peroxydicarbonate Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of decomposition mechanisms | Activation energies, bond dissociation energies, transition state geometries |

| Molecular Mechanics (MM) | Structure optimization of large molecules | Optimal molecular conformations |

Q & A

Basic: What synthetic methodologies are recommended for preparing bis(3-methoxybutyl) peroxydicarbonate in laboratory settings?

Methodological Answer:

this compound is typically synthesized via esterification of peroxydicarbonic acid with 3-methoxybutanol under controlled conditions. Key steps include:

- Low-temperature reaction : Conduct the synthesis at 0–5°C to minimize premature decomposition of the peroxide bond .

- Purification : Use vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the compound. Avoid exposure to heat or reactive metals during purification.

- Stabilization : Add hydroperoxide stabilizers (e.g., ROOH, where R is an organic group) at ≥0.03% to enhance storage stability .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Employ a multi-technique approach:

- NMR Spectroscopy : Confirm the ester linkage and methoxybutyl substituents via H and C NMR. Look for characteristic peaks:

- FTIR : Identify the peroxide (O–O) stretch at 880–900 cm and carbonyl (C=O) at 1750–1800 cm .

- DSC/TGA : Determine thermal stability by measuring exothermic decomposition onset temperatures (typically 30–50°C for peroxydicarbonates) .

Basic: What safety protocols are critical for handling this compound in polymerization studies?

Methodological Answer:

- Storage : Maintain concentrations ≤52% in Type B diluents (e.g., mineral oil) to reduce explosion risks. Store at –5°C to 5°C in explosion-proof refrigeration .

- Handling : Use non-sparking tools and grounded equipment to prevent static discharge. Avoid contact with amines, heavy metals, or acids, which accelerate decomposition .

- Emergency Measures : Prepare dry chemical extinguishers (e.g., sodium bicarbonate) for fire suppression. Avoid water, which may exacerbate reactivity .

Advanced: How do decomposition kinetics of this compound influence its utility as a polymerization initiator?

Methodological Answer:

The compound’s O–O bond dissociation energy (~157 kJ/mol) dictates its decomposition into free radicals, which initiate vinyl chloride polymerization. Key factors:

- Temperature Dependence : Use Arrhenius kinetics to model decomposition rates. For example, at 40°C, the half-life is ~10 hours, suitable for controlled initiation .

- Concentration Effects : Higher initiator concentrations (0.018–0.22M) yield non-linear radical generation due to self-accelerating decomposition .

- Stabilizer Interactions : Hydroperoxides (ROOH) extend shelf life but may alter radical flux during initiation. Quantify using ESR spectroscopy to track radical concentrations .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies often arise from impurities, stabilizer variability, or testing conditions. Mitigation strategies:

- Standardize Testing : Use DSC with a heating rate of 5°C/min under inert gas (N) to measure decomposition onset temperatures .

- Impurity Profiling : Analyze batches via HPLC-MS to detect trace amines or metals that catalyze decomposition .

- Cross-Validation : Compare data with structurally analogous peroxydicarbonates (e.g., di-sec-butyl peroxydicarbonate) to identify outliers .

Advanced: What experimental designs optimize this compound’s efficiency in copolymerization systems?

Methodological Answer:

- Monomer Compatibility : Screen monomers (e.g., acrylates, vinylidene chloride) for reactivity ratios using Mayo-Lewis equations. The methoxybutyl group enhances solubility in hydrophobic monomers .

- Initiator Efficiency : Measure conversion rates via gravimetry or NMR. For vinyl chloride, 60–80% conversion at 50°C is typical with 0.1M initiator .

- Co-initiation Systems : Combine with redox initiators (e.g., Fe/HO) to lower activation energy for low-temperature polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.